molecular formula C7H4ClNO2S2 B2786287 Thieno[2,3-c]pyridine-4-sulfonyl chloride CAS No. 1936220-93-7

Thieno[2,3-c]pyridine-4-sulfonyl chloride

Cat. No.: B2786287
CAS No.: 1936220-93-7
M. Wt: 233.68
InChI Key: MFDSPXIKGVGKAW-UHFFFAOYSA-N
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Description

Contextual Significance of Fused Heterocyclic Systems in Advanced Chemical Synthesis

Fused heterocyclic systems are complex molecular structures composed of two or more rings, where at least one ring contains an atom other than carbon, and these rings share one or more common atoms. fiveable.mewikipedia.org These systems are of great importance in organic chemistry because their unique structures often lead to distinct chemical properties and biological activities. fiveable.me The fusion of multiple rings can create unique electronic environments and steric constraints that influence the molecule's reactivity and its ability to interact with biological targets. fiveable.me Consequently, fused heterocycles form the structural backbone of numerous pharmaceuticals, natural products, and advanced materials. fiveable.mewikipedia.org Their structural diversity and functional versatility make them indispensable building blocks in modern synthetic strategies aimed at creating novel compounds with specific desired properties.

Thienopyridines are a class of fused heterocyclic compounds that feature a thiophene (B33073) ring fused to a pyridine (B92270) ring. ontosight.aiontosight.ai There are six possible isomers of the thienopyridine scaffold, each distinguished by the mode of annulation (the way the rings are fused). researchgate.netresearchgate.net This structural framework is particularly significant in medicinal chemistry. researchgate.net

Thienopyridine derivatives are known to exhibit a wide array of biological effects, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.airesearchgate.net The most prominent application of the thienopyridine scaffold is in the development of antiplatelet agents. researchgate.netnih.gov Well-known drugs such as Clopidogrel, Ticlopidine, and Prasugrel are based on a thienopyridine core and function as antagonists of the P2Y12 receptor to inhibit platelet aggregation. researchgate.netwikipedia.org The inherent biological activity of this scaffold makes it a privileged structure in drug discovery and a key target in synthetic chemistry. researchgate.netresearchgate.net

Sulfonyl chlorides (R-SO2Cl) are a class of highly valuable and reactive organic compounds that serve as crucial intermediates in chemical synthesis. magtech.com.cnnih.gov Their utility stems from the electrophilic nature of the sulfur atom and the good leaving group ability of the chloride ion. This reactivity allows sulfonyl chlorides to participate in a wide range of chemical transformations. magtech.com.cn

They are most commonly used as precursors for the synthesis of sulfonamides, a functional group present in a vast number of pharmaceuticals. nih.govresearchgate.net The reaction of a sulfonyl chloride with a primary or secondary amine is a fundamental method for forming the sulfonamide linkage. researchgate.net Beyond this, sulfonyl chlorides are key intermediates in the preparation of sulfonate esters, sulfones, and sulfinic acids. nih.gov They also find applications in protecting group chemistry and can be used to activate unreactive sites within a molecule. nih.gov The versatility of sulfonyl chlorides makes them powerful tools for introducing the sulfonyl moiety and for constructing a diverse array of organic molecules. magtech.com.cnnih.gov

Rationale for Investigating Thieno[2,3-c]pyridine-4-sulfonyl chloride: A Fused Heterocyclic Sulfonyl Chloride

The rationale for investigating this compound lies in the strategic combination of two highly valuable chemical entities: the thienopyridine scaffold and the sulfonyl chloride functional group. The thienopyridine core is a well-established pharmacophore, known to be the basis for several successful therapeutic agents. ontosight.airesearchgate.net By incorporating a sulfonyl chloride group onto this privileged scaffold, the resulting molecule becomes a versatile building block for creating novel derivatives.

The sulfonyl chloride group acts as a reactive "handle," allowing chemists to readily introduce a wide variety of substituents through reactions with different nucleophiles (e.g., amines, alcohols, organometallic reagents). This capability enables the systematic modification of the thienopyridine core, facilitating the exploration of structure-activity relationships (SAR) and the optimization of biological activity. Therefore, this compound is a compound of significant interest for medicinal chemists and synthetic chemists aiming to develop new potential therapeutic agents by leveraging the proven biological relevance of the thienopyridine framework.

Historical Development and Evolution of Synthetic Strategies Pertaining to Relevant Chemical Architectures

The development of synthetic routes to thienopyridines and heterocyclic sulfonyl chlorides has evolved significantly over time, driven by the increasing recognition of their importance in medicinal and materials chemistry.

Interest in the chemistry of thienopyridines grew substantially from the mid-20th century. abertay.ac.uk This was motivated by both theoretical curiosity about the properties of a fused system containing an electron-rich thiophene ring and an electron-deficient pyridine ring, as well as the practical goal of discovering new pharmacologically active compounds analogous to existing quinoline (B57606) and isoquinoline (B145761) drugs. abertay.ac.uk Early synthetic strategies for thienopyridines generally fall into two main categories: the construction of a pyridine ring onto a pre-existing thiophene derivative, or the formation of a thiophene ring fused to a pre-existing pyridine. abertay.ac.ukresearchgate.net More recent methods have focused on developing more efficient and regioselective syntheses, including one-pot multicomponent reactions and metal-catalyzed transformations. researchgate.netnih.gov

The synthesis of sulfonyl chlorides has also undergone considerable evolution. Traditional methods often involved the direct chlorosulfonation of aromatic compounds using chlorosulfonic acid, a harsh and often non-selective reagent. An alternative classical approach is the reaction of sulfonic acids with reagents like phosphorus pentachloride or thionyl chloride. chemicalbook.com Over the years, milder and more functional-group-tolerant methods have been developed. These include Sandmeyer-type reactions, which convert anilines into sulfonyl chlorides via diazonium salt intermediates in the presence of sulfur dioxide and a copper catalyst. nih.govorganic-chemistry.org Other modern strategies involve the oxidative chlorination of sulfur-containing precursors such as thiols, disulfides, or S-alkyl isothiourea salts using various oxidizing agents in the presence of a chloride source. researchgate.netorganic-chemistry.org These advancements have provided chemists with a more robust and versatile toolkit for preparing complex heterocyclic sulfonyl chlorides like this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

thieno[2,3-c]pyridine-4-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO2S2/c8-13(10,11)7-4-9-3-6-5(7)1-2-12-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFDSPXIKGVGKAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=CN=CC(=C21)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Thieno 2,3 C Pyridine 4 Sulfonyl Chloride

Strategies for Constructing the Thieno[2,3-c]pyridine (B153571) Nucleus

The formation of the thieno[2,3-c]pyridine core from thiophene (B33073) precursors is a well-established strategy in heterocyclic chemistry. researchgate.netnih.gov This approach leverages the rich chemistry of the thiophene ring to introduce functionalities that can be elaborated and cyclized to form the fused pyridine (B92270) ring. These methods offer a versatile entry to a wide range of substituted thieno[2,3-c]pyridines.

Annulation and Cyclization Approaches to Thienopyridines

Annulation, the process of building a new ring onto an existing one, and other cyclization reactions are central to the synthesis of the thieno[2,3-c]pyridine nucleus. nih.gov These reactions involve the formation of two new bonds to create the pyridine ring fused to the thiophene at the 2- and 3-positions.

A common and effective strategy for the synthesis of the thieno[2,3-c]pyridine scaffold involves the cyclization of appropriately substituted thiophene derivatives. nih.gov This typically entails a thiophene molecule bearing a side chain at the 3-position that contains the necessary atoms and functional groups to form the pyridine ring. The specific nature of the side chain and the cyclization conditions determine the final substitution pattern of the heterocyclic product.

One documented approach involves the reaction of 2-thienaldehyde with an aminoacetal derivative to form a Schiff base, which is then subjected to reduction and subsequent cyclization under acidic conditions to yield the tetrahydrothieno[2,3-c]pyridine core. nih.gov This intermediate can then be aromatized to the fully conjugated thieno[2,3-c]pyridine.

The construction of the pyridine ring onto a thiophene nucleus can be achieved through several named reactions and strategic bond-forming processes. These methods often begin with a functionalized thiophene, such as an aminothiophene or a halothiophene, which serves as the anchor for the annulation of the pyridine ring.

The Gould-Jacobs reaction is a powerful tool for the synthesis of 4-hydroxyquinoline (B1666331) derivatives and their heterocyclic analogues. researchgate.net This reaction involves the condensation of an aromatic amine with a malonic acid derivative, typically diethyl ethoxymethylenemalonate, followed by a thermal cyclization. In the context of thieno[2,3-c]pyridine synthesis, a 3-aminothiophene derivative serves as the aromatic amine precursor.

The general sequence of the Gould-Jacobs reaction as applied to a 3-aminothiophene is depicted below. The initial condensation forms an enamine intermediate, which upon heating, undergoes an intramolecular cyclization to yield a thieno[2,3-c]pyridin-4-one derivative. This pyridinone can then be further functionalized.

StepReactantsConditionsProduct
13-Aminothiophene, Diethyl ethoxymethylenemalonateHeatDiethyl ((thiophen-3-ylamino)methylene)malonate
2Diethyl ((thiophen-3-ylamino)methylene)malonateHigh Temperature (e.g., Dowtherm A)Ethyl 4-hydroxythieno[2,3-c]pyridine-5-carboxylate

Further hydrolysis and decarboxylation of the resulting ester can yield the 4-hydroxythieno[2,3-c]pyridine.

Intramolecular electrophilic aromatic substitution, such as the Friedel-Crafts acylation, provides another route to the thieno[2,3-c]pyridine nucleus. masterorganicchemistry.comdigitellinc.com This strategy typically involves a thiophene derivative with a carboxylic acid or acyl chloride side chain at the 3-position. In the presence of a strong acid or a Lewis acid catalyst, the side chain can cyclize onto the 2-position of the thiophene ring to form a six-membered ketone.

For example, a 3-thiophenepropanoyl chloride can undergo intramolecular Friedel-Crafts acylation to yield a tetrahydrothieno[2,3-c]pyridin-4-one. The choice of catalyst, such as polyphosphoric acid (PPA) or aluminum chloride (AlCl3), is crucial for the success of the reaction. digitellinc.com Subsequent steps of reduction and dehydration/aromatization would be necessary to arrive at the fully aromatic thieno[2,3-c]pyridine.

PrecursorReagentsConditionsIntermediate Product
3-(Thiophen-3-yl)propanoic acidSOCl2, then AlCl3Anhydrous solvent (e.g., DCM)6,7-Dihydro-5H-thieno[2,3-c]pyridin-4-one

The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, offers a versatile method for constructing precursors for cyclization. researchgate.net In the synthesis of the thieno[2,3-c]pyridine nucleus, a 3-halothiophene derivative can be coupled with an appropriately functionalized alkyne. The resulting alkynylthiophene can then undergo an intramolecular cyclization to form the fused pyridine ring.

A plausible synthetic route would involve the Sonogashira coupling of a 3-iodothiophene-2-carboxamide with a terminal alkyne. The resulting 3-alkynylthiophene-2-carboxamide can then be subjected to base- or metal-catalyzed cyclization to afford a thieno[2,3-c]pyridin-4-one derivative. The conditions for the cyclization step are critical and can influence the yield and purity of the final product.

StepReactantsCatalyst/ReagentsProduct
1. Coupling3-Iodothiophene-2-carboxamide, Terminal AlkynePd catalyst (e.g., Pd(PPh3)2Cl2), CuI, Base (e.g., Et3N)3-(Alkynyl)thiophene-2-carboxamide
2. Cyclization3-(Alkynyl)thiophene-2-carboxamideBase (e.g., NaH) or Metal CatalystSubstituted thieno[2,3-c]pyridin-4-one

This methodology allows for the introduction of a variety of substituents onto the pyridine ring, depending on the nature of the alkyne used in the Sonogashira coupling step.

Pyridine Ring Formation Strategies on Thiophene Derivatives

Introduction of the Sulfonyl Chloride Moiety at the C-4 Position

Once the thieno[2,3-c]pyridine core is obtained, the next critical step is the regioselective introduction of the sulfonyl chloride group at the C-4 position of the pyridine ring.

Direct chlorosulfonation is a common method for introducing sulfonyl chloride groups onto aromatic and heterocyclic rings.

Chlorosulfonic acid is a powerful and versatile reagent widely used for the sulfonation and chlorosulfonation of organic compounds, including heterocycles. rsc.orgpageplace.de When used in excess, it can directly introduce a sulfonyl chloride (-SO₂Cl) group onto a heterocyclic ring. pageplace.de The reaction's outcome is influenced by the nature of the heterocyclic system. For π-excessive systems (like furan (B31954) or thiophene), where the heteroatom donates electrons to the ring, electrophilic substitution is facilitated. globalspec.com Conversely, in π-deficient systems (like pyridine), the heteroatom withdraws electron density, making electrophilic substitution more difficult. globalspec.com

The regioselectivity of direct chlorosulfonation on the thieno[2,3-c]pyridine ring system is a significant challenge. The molecule consists of an electron-rich thiophene ring fused to an electron-deficient pyridine ring. Standard electrophilic substitution reactions, such as chlorosulfonation, are expected to occur preferentially on the more activated thiophene ring (at the C-2 or C-3 positions).

Achieving direct substitution at the C-4 position on the deactivated pyridine ring is therefore difficult and would likely result in low yields and a mixture of isomers. This inherent lack of regioselectivity makes direct chlorosulfonation an unfavorable method for the specific synthesis of Thieno[2,3-c]pyridine-4-sulfonyl chloride. Alternative strategies that offer precise positional control are required.

The Sandmeyer reaction provides a robust and highly regioselective alternative for introducing a sulfonyl chloride group onto a specific position of a heteroaromatic ring. organic-chemistry.org This method begins with a heteroaromatic amine, in this case, 4-amino-thieno[2,3-c]pyridine.

The process involves two key stages:

Diazotization: The 4-amino group is converted into a diazonium salt intermediate in situ using a nitrite (B80452) source (e.g., tert-butyl nitrite) in the presence of a strong acid (e.g., HCl). organic-chemistry.orgacs.org

Chlorosulfonylation: The diazonium salt is then subjected to a copper-catalyzed reaction with a source of sulfur dioxide and a chloride source. thieme-connect.com Modern protocols utilize stable SO₂ surrogates like DABSO (DABCO-bis(sulfur dioxide)) to enhance safety and operational simplicity. organic-chemistry.orgacs.org The copper catalyst (e.g., CuCl₂) facilitates the decomposition of the diazonium salt and the formation of the sulfonyl chloride. acs.org

This methodology is advantageous because the position of the sulfonyl chloride group is predetermined by the initial position of the amino group, thus overcoming the regioselectivity issues associated with direct electrophilic substitution. thieme-connect.com The reaction has been successfully applied to a wide range of anilines and heteroaromatic amines, demonstrating its scalability and broad functional group tolerance. organic-chemistry.orgacs.org

Table 2: Selected Examples of Sandmeyer-Type Chlorosulfonylation

Starting Amine SO₂ Source Catalyst Product Yield (%)
Various Anilines DABSO CuCl₂ Aryl Sulfonyl Chlorides 50-79

Data generalized from recent literature on Sandmeyer chlorosulfonylation. acs.orgthieme-connect.com

Sandmeyer Chlorosulfonylation Methodologies for Heteroaromatic Amines

Optimization of Reaction Conditions for Yield and Selectivity

For instance, in a Sandmeyer-type reaction, which would involve the diazotization of 4-aminothieno[2,3-c]pyridine followed by reaction with sulfur dioxide in the presence of a copper catalyst, temperature control is crucial. The diazotization step is typically carried out at low temperatures, between 0 and 5°C, to ensure the stability of the diazonium salt. google.com Subsequent reaction with a sulfur dioxide source and a copper catalyst may require careful temperature management to balance the rate of reaction with the prevention of side reactions that can lower the yield and selectivity. nih.gov

The choice of solvent is another critical factor. The solvent must be able to dissolve the reactants and intermediates without participating in undesirable side reactions. For the conversion of a sulfonic acid to a sulfonyl chloride using reagents like phosphorus pentachloride and phosphorus oxychloride, the reaction is often performed under reflux conditions, indicating the need for a solvent with an appropriate boiling point that is inert to the strong chlorinating agents. chemicalbook.com

The stoichiometry of the reagents also plays a significant role. In the oxidative chlorination of a corresponding thiol, using an excess of the oxidizing and chlorinating agent, such as sodium hypochlorite (B82951), can drive the reaction to completion but may also lead to over-oxidation or other side products if not carefully controlled. nih.gov Therefore, the optimal equivalents of each reagent must be determined experimentally to achieve the highest yield of the desired sulfonyl chloride.

A hypothetical optimization table for a Sandmeyer-type synthesis of this compound could be structured as follows:

EntryDiazotization Temperature (°C)SO2 SourceCatalystSolventReaction Temperature (°C)Yield (%)
10-5SO2 (gas)CuClAcetic Acid1045
20-5SO2 (gas)CuCl2Acetic Acid1055
30-5DABSOCuClAcetonitrile (B52724)2565
40-5DABSOCuBrAcetonitrile2562

This table is illustrative and based on general principles of similar reactions.

Utilization of SO2 Surrogates (e.g., DABSO)

Sulfur dioxide (SO2) is a toxic and difficult-to-handle gas, which presents significant challenges in a laboratory setting. orgsyn.org The use of SO2 surrogates, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), offers a safer and more convenient alternative. DABSO is a stable solid that can release SO2 in a controlled manner upon heating or under specific reaction conditions.

In the context of synthesizing this compound via a Sandmeyer-type reaction, DABSO can be used as the SO2 source. The reaction would proceed by first forming the diazonium salt from 4-aminothieno[2,3-c]pyridine. This diazonium salt would then be reacted with DABSO in the presence of a copper catalyst and a chloride source. This approach avoids the direct handling of gaseous SO2 and can lead to improved reaction yields and safety profiles. A Sandmeyer-type chlorosulfonylation of (hetero)aromatic amines using DABSO as an SO2 surrogate has been reported as a viable method. organic-chemistry.org

The general reaction scheme would be:

Diazotization of 4-aminothieno[2,3-c]pyridine with a nitrite source (e.g., sodium nitrite) in an acidic medium.

Reaction of the resulting diazonium salt with DABSO and a copper(I) chloride catalyst.

This method provides a practical route to the sulfonyl chloride intermediate, which can then be used in subsequent reactions.

Alternative Synthetic Routes to Sulfonyl Chloride Formation

Besides the Sandmeyer reaction, other synthetic strategies can be employed for the formation of the sulfonyl chloride group on the thieno[2,3-c]pyridine scaffold.

One common alternative is the oxidative chlorination of a corresponding thiol (thieno[2,3-c]pyridin-4-thiol). This method involves the direct oxidation of the thiol to the sulfonyl chloride using a suitable oxidizing and chlorinating agent. A convenient method for the preparation of heteroaryl sulfonyl chlorides from heteroaryl thiols involves using aqueous sodium hypochlorite at low temperatures. nih.gov This approach is rapid and avoids the use of chlorine gas. nih.gov

Another route involves the chlorination of a sulfonic acid (thieno[2,3-c]pyridine-4-sulfonic acid). The sulfonic acid can be converted to the sulfonyl chloride using various chlorinating agents, such as phosphorus pentachloride (PCl5) in phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). chemicalbook.comresearchgate.net This is a well-established method for the synthesis of sulfonyl chlorides from the corresponding sulfonic acids.

A more recent approach involves the use of organometallic reagents. For instance, a method for the preparation of aryl and heteroaryl sulfonamides has been described using 2,4,6-trichlorophenyl chlorosulfate (B8482658) (TCPC) and organozinc reagents. nih.gov This could potentially be adapted to synthesize this compound by reacting a corresponding organozinc derivative of thieno[2,3-c]pyridine with TCPC. nih.gov

Synthetic RouteStarting MaterialKey ReagentsAdvantages
Sandmeyer Reaction4-Aminothieno[2,3-c]pyridineNaNO2, HCl, SO2/DABSO, CuClUtilizes readily available amino-substituted precursors.
Oxidative ChlorinationThieno[2,3-c]pyridin-4-thiolNaOClAvoids harsh reagents and gaseous chlorine. nih.gov
Chlorination of Sulfonic AcidThieno[2,3-c]pyridine-4-sulfonic acidPCl5, POCl3 or SOCl2A classic and often high-yielding method. chemicalbook.com
Organometallic ApproachOrganozinc derivative of thieno[2,3-c]pyridine2,4,6-Trichlorophenyl chlorosulfate (TCPC)Offers a modular route for diverse substrates. nih.gov

Green Chemistry Principles and Sustainable Practices in Synthesis

The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally benign and sustainable processes. Key aspects include the use of safer reagents and solvents, and the development of more efficient reactions that minimize waste.

One of the primary green considerations is the replacement of hazardous reagents. For example, traditional methods for sulfonyl chloride synthesis often employ toxic and corrosive reagents like thionyl chloride, phosphorus pentachloride, and chlorine gas. organic-chemistry.org A greener alternative is the use of N-chlorosuccinimide (NCS) for the chlorosulfonation of S-alkylisothiourea salts, which is a more environmentally friendly approach. organic-chemistry.org This method avoids the use of chlorine gas and allows for the recycling of the succinimide (B58015) byproduct. organic-chemistry.org

The use of SO2 surrogates like DABSO, as discussed previously, is another significant step towards a greener synthesis. It eliminates the need to handle toxic and gaseous SO2, thereby improving laboratory safety and reducing environmental risks.

Solvent choice is also a critical component of green chemistry. Many traditional organic reactions are conducted in volatile organic compounds (VOCs), which contribute to air pollution and have health and safety concerns. The development of synthetic methods that utilize water or other environmentally benign solvents is highly desirable. For example, a method for the efficient synthesis of sulfonyl chlorides and bromides by oxyhalogenation of thiols and disulfides using oxone-KX (where X is Cl or Br) in water has been described.

By incorporating these green chemistry principles, the synthesis of this compound can be made safer, more efficient, and more environmentally sustainable.

Reactivity and Advanced Derivatization Chemistry of Thieno 2,3 C Pyridine 4 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Center

The sulfur atom of the sulfonyl chloride group is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the foundation for synthesizing a diverse library of sulfonamide-based derivatives. The general mechanism for these reactions involves the nucleophilic attack on the sulfur atom, followed by the displacement of the chloride ion, which is an excellent leaving group. nih.goviupac.org

The reaction of sulfonyl chlorides with primary or secondary amines is a cornerstone method for the synthesis of sulfonamides, a class of compounds with extensive applications in medicinal chemistry. cbijournal.comekb.egucl.ac.uk The reaction of thieno[2,3-c]pyridine-4-sulfonyl chloride with various amines, in the presence of a base such as pyridine (B92270), yields the corresponding N-substituted thieno[2,3-c]pyridine-4-sulfonamides. cbijournal.comekb.eg The base is required to neutralize the hydrochloric acid generated during the reaction.

This reaction is broadly applicable to a wide variety of amines, including aliphatic, aromatic, and heterocyclic amines, allowing for the creation of diverse molecular structures. The reaction conditions are typically mild, often proceeding at room temperature. cbijournal.com

Table 1: Synthesis of Thieno[2,3-c]pyridine-4-sulfonamides

Amine Nucleophile Base Product
Primary Amine (R-NH₂) Pyridine N-Alkyl/Aryl-thieno[2,3-c]pyridine-4-sulfonamide
Secondary Amine (R₂-NH) Pyridine N,N-Dialkyl/Diaryl-thieno[2,3-c]pyridine-4-sulfonamide

Analogous to the formation of sulfonamides, this compound can react with alcohols or phenols to form sulfonate esters. This reaction also typically requires a base, such as pyridine, to facilitate the process by deprotonating the alcohol or phenol, thereby increasing its nucleophilicity. nih.gov The resulting sulfonate esters are themselves valuable intermediates in organic synthesis, as the sulfonate group can act as a good leaving group in subsequent substitution reactions.

While Friedel-Crafts reactions traditionally involve the alkylation or acylation of aromatic rings using alkyl or acyl halides and a Lewis acid catalyst, the analogous reaction with a sulfonyl chloride (sulfonylation) is also a known transformation. wikipedia.org In principle, this compound could react with an electron-rich aromatic compound, such as benzene (B151609) or anisole, in the presence of a strong Lewis acid like aluminum trichloride (B1173362) (AlCl₃), to form a diaryl sulfone. wikipedia.org However, the feasibility of this reaction can be limited by the stability of the thienopyridine core under the harsh, acidic conditions of the Friedel-Crafts reaction.

The reaction of this compound with hydrazine (B178648) (H₂NNH₂) would be expected to yield the corresponding thieno[2,3-c]pyridine-4-sulfonyl hydrazide. This derivative can serve as a precursor for the synthesis of various other heterocyclic systems. For instance, thienopyridine derivatives have been shown to react with hydrazine hydrate (B1144303) to form carbohydrazides. researchgate.net

Reaction with azide (B81097) nucleophiles, such as sodium azide (NaN₃), would lead to the formation of thieno[2,3-c]pyridine-4-sulfonyl azide. Sulfonyl azides are versatile intermediates in organic synthesis, known to undergo various transformations including cycloadditions and reactions leading to the formation of sulfamoyl azides. nih.govnih.gov

Electrophilic and Nucleophilic Reactions of the Thienopyridine Core

The reactivity of the fused thienopyridine ring system is a complex interplay between the electron-rich nature of the thiophene (B33073) ring and the electron-deficient nature of the pyridine ring. researchgate.netrsc.org The presence of a strongly electron-withdrawing sulfonyl chloride group at the 4-position of the pyridine ring further deactivates this ring towards electrophilic attack and activates it towards nucleophilic attack. quora.com

Due to the electron-deficient character of the pyridine ring, which is enhanced by the sulfonyl chloride substituent, it is generally resistant to electrophilic aromatic substitution. quora.comrsc.org Conversely, the pyridine ring, particularly at positions ortho and para (2- and 6-positions) to the nitrogen atom, is activated for nucleophilic aromatic substitution (SNAr). quora.comabertay.ac.ukquimicaorganica.org

Halogen atoms located at the 2- or 4-positions of a pyridine ring are known to be readily displaced by nucleophiles. abertay.ac.uk In the case of this compound, the sulfonyl chloride group itself is the primary site for nucleophilic attack. However, if other leaving groups were present on the pyridine ring, or under forcing conditions, nucleophilic substitution on the ring could occur. For instance, chlorothienopyridines have been shown to react with nucleophiles like alkoxides and amines to yield substituted products. abertay.ac.uk The 4-position in thieno[3,2-c]pyridines has been shown to be selectively substituted by hydrazine. abertay.ac.uk

Reactivity of the Thiophene Ring System

The thiophene ring in the thieno[2,3-c]pyridine (B153571) scaffold is generally susceptible to electrophilic substitution reactions. Studies on related thienopyridine systems indicate that electrophilic attack preferentially occurs at the C3 position of the thiophene ring. For instance, 7-methylthieno[2,3-c]pyridine (B3350790) undergoes sulfonation, nitration, and Friedel-Crafts acetylation at the C3 position. abertay.ac.uk Deuterium exchange studies on thieno[2,3-c]pyridines also show initial deuteration at the C3 position, with subsequent exchange at the C2 position under more forcing conditions. abertay.ac.uk

Directed Ortho-Metalation and Other C-H Activation Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org This methodology relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. While the sulfonyl chloride group itself is not a typical DMG, it can be converted to sulfonamides, which are known to act as effective DMGs. For instance, a sulfonamide group can direct lithiation to the ortho position on an aromatic ring. harvard.edu In the context of this compound, conversion of the sulfonyl chloride to a suitable N-alkyl or N,N-dialkyl sulfonamide could potentially direct metalation to the C3 position of the thiophene ring. However, no specific examples of this strategy being applied to the Thieno[2,3-c]pyridine-4-sulfonamide system have been reported.

Palladium-catalyzed C-H activation is another prominent strategy for the functionalization of heteroaromatic compounds. Research has shown that direct C-H arylation can be achieved on the thiophene ring of various thienopyridine, thienopyrimidine, and thienopyrazine systems. mdpi.comresearchgate.net These reactions often exhibit regioselectivity for the C2 or C3 positions of the thiophene moiety, depending on the specific substrate and reaction conditions. mdpi.comresearchgate.net While these studies establish the feasibility of C-H activation on the thienopyridine core, the influence of a C4-sulfonyl chloride substituent on the reactivity and regioselectivity of such transformations has not been specifically investigated.

Cross-Coupling Reactions and Palladium-Catalyzed Transformations for Further Functionalization

The sulfonyl chloride group of this compound is a versatile handle for various cross-coupling reactions. Aryl sulfonyl chlorides can participate in palladium-catalyzed reactions, although their reactivity is different from the more common aryl halides. For instance, palladium-catalyzed desulfinative cross-coupling reactions of aryl sulfonyl chlorides have been developed.

Furthermore, the thieno[2,3-c]pyridine skeleton can be functionalized using palladium-catalyzed cross-coupling reactions by first introducing a halo-substituent. For example, bromination of a thieno[2,3-c]pyridine derivative at the C7 position, followed by Suzuki, Stille, and Buchwald-Hartwig coupling reactions, has been demonstrated to introduce various substituents at this position. researchgate.net Similar strategies could potentially be applied to this compound, provided that the sulfonyl chloride group is compatible with the reaction conditions or is introduced at a later stage.

Cascade and Multicomponent Reactions Involving this compound

Cascade and multicomponent reactions (MCRs) offer efficient pathways to complex molecular architectures from simple starting materials in a single operation. While there are no specific reports of cascade or multicomponent reactions directly involving this compound, the thienopyridine scaffold has been synthesized and functionalized using such strategies. For instance, cascade syntheses of thieno[2,3-b]pyridines have been developed from 3-cyano-2-(organylmethylthio)pyridines. scielo.brresearchgate.net Additionally, new pyrido[2',3':4,5]thieno[2,3-b]pyridine derivatives have been synthesized via cascade reactions. researchgate.net

The sulfonyl chloride moiety is a reactive functional group that can participate in MCRs. For example, multicomponent reactions involving aryl diazonium salts, sulfur dioxide (which can be generated from a sulfonyl chloride precursor), and another component are known. scielo.br It is conceivable that this compound could be employed in novel MCRs, where the sulfonyl chloride acts as an electrophilic partner, leading to the rapid construction of diverse and complex sulfonamide derivatives.

Mechanistic Investigations of Key Transformations and Stereochemical Considerations

Detailed mechanistic studies on the reactions of this compound are not available in the current literature. However, the mechanisms of related transformations can provide valuable insights. For instance, the electrophilic substitution on the thiophene ring of thienopyridines is expected to proceed through a standard arenium ion intermediate, with the regioselectivity governed by the electronic properties of the fused pyridine ring and any substituents. abertay.ac.uk

The mechanism of palladium-catalyzed cross-coupling reactions involving aryl sulfonyl chlorides is distinct from that of aryl halides and has been the subject of investigation. These reactions can proceed through various pathways, including oxidative addition of the S-Cl bond to a low-valent palladium species.

Regarding stereochemical considerations, if a chiral center is introduced into a derivative of this compound, for example, through an asymmetric reaction on a side chain, the stereochemical outcome would need to be carefully controlled and analyzed. However, as there are no reported stereoselective reactions involving this specific compound, this remains a hypothetical consideration. Mechanistic studies on related thienopyridine drug molecules, such as Prasugrel, have focused on their metabolic activation, which involves stereoselective enzymatic transformations. nih.gov These studies, while not directly related to the reactivity of the sulfonyl chloride, highlight the importance of stereochemistry in the biological activity of thienopyridine derivatives.

Theoretical and Computational Investigations of Thieno 2,3 C Pyridine 4 Sulfonyl Chloride

Electronic Structure and Molecular Orbital Analysis

The electronic properties of Thieno[2,3-c]pyridine-4-sulfonyl chloride are fundamental to understanding its stability and chemical behavior. Computational chemistry provides powerful tools to dissect these properties with high precision.

Density Functional Theory (DFT) Studies for Ground State Geometries and Energetics

Density Functional Theory (DFT) is a robust computational method for determining the electronic structure of molecules. For this compound, DFT calculations, often employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are utilized to optimize the ground state geometry. These calculations predict key structural parameters, including bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional arrangement.

The optimized geometry reveals a nearly planar thieno[2,3-c]pyridine (B153571) core, with the sulfonyl chloride group adopting a specific orientation relative to the fused ring system. The energetics of the molecule, including its total electronic energy and heat of formation, can also be computed. This information is vital for assessing the thermodynamic stability of the compound.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for this compound

ParameterBond/AngleCalculated Value
Bond LengthS-Cl2.07 Å
Bond LengthS=O1.43 Å
Bond LengthC4-S1.78 Å
Bond AngleO-S-O122.5°
Bond AngleCl-S-C4105.8°
Dihedral AngleC3-C4-S-Cl75.3°

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and spatial distributions of these orbitals in this compound provide critical clues about its electrophilic and nucleophilic character.

The LUMO is expected to be predominantly localized on the sulfonyl chloride group, particularly on the sulfur atom and the attached chlorine and oxygen atoms. This indicates that the sulfur atom is the primary electrophilic site, susceptible to attack by nucleophiles. The HOMO, conversely, is likely distributed across the electron-rich thieno[2,3-c]pyridine ring system. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.

Table 2: Representative FMO Properties of this compound

Molecular OrbitalEnergy (eV)Primary LocalizationImplied Reactivity
HOMO-7.2Thieno[2,3-c]pyridine ringNucleophilic character of the ring
LUMO-1.5Sulfonyl chloride group (S atom)Electrophilic site for nucleophilic attack
HOMO-LUMO Gap5.7-Indicator of chemical reactivity

Note: The data in this table is for illustrative purposes and represents typical values from FMO analysis.

Conformational Analysis and Intermolecular Interactions

The flexibility of the sulfonyl chloride group allows for different rotational conformations (rotamers) around the C4-S bond. Conformational analysis, performed by systematically rotating this bond and calculating the energy at each step, helps to identify the most stable conformer and the energy barriers between different conformations. The lowest energy conformation is the one that minimizes steric hindrance and optimizes electronic interactions.

Furthermore, understanding the potential for intermolecular interactions is crucial for predicting the solid-state structure and physical properties of the compound. The polarized S=O and S-Cl bonds, along with the aromatic system, can participate in various non-covalent interactions, such as dipole-dipole interactions, π-π stacking, and C-H···O hydrogen bonds. These interactions play a significant role in the crystal packing of the molecule.

Reaction Pathway Modeling and Transition State Characterization for Key Transformations

Computational modeling is a powerful tool for investigating the mechanisms of reactions involving this compound. A key transformation for this compound is its reaction with nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters, respectively.

By modeling the reaction pathway, researchers can identify the transition state, which is the highest energy point along the reaction coordinate. Characterizing the geometry and energy of the transition state provides the activation energy for the reaction, which is directly related to the reaction rate. For the reaction with a nucleophile, the mechanism is likely to be a nucleophilic substitution at the sulfur atom. Computational studies can distinguish between different possible mechanisms, such as a concerted SN2-like process or a stepwise addition-elimination pathway.

Computational Prediction of Spectroscopic Parameters for Elucidating Molecular Behavior

Computational methods can predict various spectroscopic parameters, which can aid in the interpretation of experimental spectra and provide a deeper understanding of the molecule's electronic and vibrational behavior.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the accurate prediction of 1H and 13C NMR chemical shifts. These predictions can help in the assignment of complex spectra and confirm the molecular structure.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. The predicted IR spectrum can be compared with experimental data to identify characteristic vibrational modes, such as the symmetric and asymmetric stretching of the S=O bonds.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions and predict the UV-Vis absorption spectrum. This provides information about the wavelengths of maximum absorption (λmax) and the nature of the electronic excitations.

Table 3: Illustrative Computationally Predicted Spectroscopic Data

Spectroscopic TechniqueParameterPredicted Value
13C NMRC4 Chemical Shift~145 ppm
IRS=O Asymmetric Stretch~1380 cm-1
IRS=O Symmetric Stretch~1185 cm-1
UV-Visλmax~280 nm

Note: The data in this table is illustrative and represents typical values that would be obtained from computational predictions.

Solvent Effects and Solvation Models in Reaction Processes

The solvent in which a reaction is carried out can have a significant impact on its rate and mechanism. Computational models can account for these solvent effects through either implicit or explicit solvation models.

Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. Explicit models involve including a number of solvent molecules in the calculation, which allows for the study of specific solute-solvent interactions, such as hydrogen bonding.

For the reactions of this compound, polar solvents are expected to stabilize the polar transition state of nucleophilic substitution, thereby accelerating the reaction rate. Solvation models are crucial for obtaining a quantitative agreement between calculated and experimental reaction kinetics.

Applications of Thieno 2,3 C Pyridine 4 Sulfonyl Chloride in Advanced Chemical Synthesis and Functional Materials Science

Utilization as a Key Building Block for Complex Non-Biological Chemical Scaffolds

Thieno[2,3-c]pyridine-4-sulfonyl chloride serves as a crucial intermediate in the synthesis of a variety of complex non-biological chemical structures. The sulfonyl chloride functional group is a highly reactive electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles, most notably amines, to form stable sulfonamide linkages. sigmaaldrich.com This reactivity is fundamental to its application as a scaffold, allowing for the covalent attachment of the thieno[2,3-c]pyridine (B153571) moiety to other molecular fragments.

The thieno[2,3-c]pyridine framework itself is of significant interest in medicinal chemistry and drug discovery. ontosight.ai Derivatives of this scaffold have been investigated for their potential as anticancer agents. mdpi.comnih.gov For instance, various synthesized thieno[2,3-c]pyridine derivatives have been screened for their anticancer activity against several cell lines, with some compounds showing potent inhibition. mdpi.comnih.gov The synthesis of these derivatives often involves the modification of the thieno[2,3-c]pyridine core, and a sulfonyl chloride group at the 4-position provides a convenient handle for introducing diverse substituents to explore structure-activity relationships.

The synthesis of such complex molecules leverages the robust nature of the sulfonamide bond. The reaction of this compound with primary or secondary amines is typically efficient and proceeds under mild conditions, making it a favored strategy in combinatorial chemistry and the generation of compound libraries for high-throughput screening.

Table 1: Examples of Complex Non-Biological Scaffolds Derived from Thieno[2,3-c]pyridine Derivatives

Scaffold TypeSynthetic StrategyPotential ApplicationReference
Thieno[2,3-c]pyridine-based Kinase InhibitorsReaction of the sulfonyl chloride with amine-containing fragments to form sulfonamides that can interact with the hinge region of kinases.Anticancer therapeutics nih.govresearchgate.net
Substituted Thieno[2,3-c]pyridinesMetal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) on halogenated thieno[2,3-c]pyridine precursors to the sulfonyl chloride.Exploration of structure-activity relationships for various biological targets. researchgate.net
Fused Heterocyclic SystemsIntramolecular cyclization reactions of appropriately substituted thieno[2,3-c]pyridine sulfonamides.Novel heterocyclic systems with unique electronic and biological properties. kuleuven.be

This table is illustrative and based on the general reactivity of sulfonyl chlorides and the known applications of the thieno[2,3-c]pyridine scaffold.

Role in the Synthesis of Macrocyclic and Supramolecular Architectures (If applicable)

While direct examples of the use of this compound in the synthesis of macrocycles and supramolecular structures are not extensively documented, the reactivity of the sulfonyl chloride group suggests its potential in this area. The formation of macrocycles often relies on reactions that can be performed under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

The development of "click chemistry" reactions, such as the Sulfonyl Fluoride Exchange (SuFEx), has demonstrated the utility of sulfonyl halides in constructing large, complex molecules, including macrocycles. acs.org Although SuFEx chemistry primarily utilizes sulfonyl fluorides for their enhanced stability and predictable reactivity, the principles can be extended to sulfonyl chlorides. A bifunctional molecule containing two this compound units, or a molecule with one sulfonyl chloride and another reactive group, could potentially serve as a monomer for macrocyclization reactions.

The resulting macrocycles incorporating the rigid and planar thieno[2,3-c]pyridine unit could exhibit interesting host-guest chemistry and self-assembly properties, making them candidates for applications in sensing, catalysis, and molecular recognition. The nitrogen atom in the pyridine (B92270) ring and the sulfur atom in the thiophene (B33073) ring could also act as coordination sites for metal ions, leading to the formation of metallo-supramolecular assemblies.

Exploration in Polymer Chemistry and Functional Materials (e.g., electrochemical and photophysical properties)

The thieno[2,3-c]pyridine scaffold has been identified as a promising component for functional organic materials due to its inherent electronic and photophysical properties. nih.govkuleuven.be Fused aromatic systems like thienopyridines are often electron-rich and can support charge transport, making them attractive for applications in organic electronics.

Although specific polymers derived from this compound are not widely reported, the parent scaffold is a constitutional isomer of other thienopyridines that have been incorporated into conductive polymers and small molecules for organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. researchgate.netscientific.netkaust.edu.sa For instance, iridium complexes based on a thieno[3,2-c]pyridine (B143518) ligand have been successfully used as phosphorescent emitters in OLEDs. researchgate.netscientific.net Furthermore, polymers containing thieno[2,3-b]pyridine-flanked diketopyrrolopyrrole units have been developed as n-type semiconductors for all-polymer solar cells and organic field-effect transistors. kaust.edu.sa

The sulfonyl chloride group of this compound can be transformed into a sulfonamide, which can then be further functionalized with polymerizable groups. Alternatively, the sulfonyl chloride can be used to modify existing polymers to introduce the thieno[2,3-c]pyridine moiety and tune their electronic properties. The electron-withdrawing nature of the sulfonyl group can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting materials, which is a critical aspect in the design of organic semiconductors.

Table 2: Potential Photophysical and Electrochemical Applications of Thieno[2,3-c]pyridine-based Materials

Application AreaMaterial TypePotential Role of Thieno[2,3-c]pyridine Moiety
Organic Light-Emitting Diodes (OLEDs)Host materials, Emitters (as metal complexes)High triplet energy host, phosphorescent emitter ligand
Organic Photovoltaics (OPVs)Donor or acceptor materials in the active layerTuning of energy levels and absorption spectrum
Organic Field-Effect Transistors (OFETs)Active semiconductor layerCharge transport

This table is based on the known properties of the thieno[2,3-c]pyridine scaffold and related isomers in functional materials.

Contribution to the Development of New Reagents and Catalysts (If applicable)

The application of this compound in the development of new reagents and catalysts is an emerging area of interest. The thieno[2,3-c]pyridine core can be functionalized to create ligands for transition metal catalysis. The nitrogen atom of the pyridine ring and potentially the sulfur atom of the thiophene ring can act as coordination sites for metal centers. By attaching chiral auxiliaries to the sulfonyl chloride group, it is possible to synthesize chiral ligands for asymmetric catalysis.

Furthermore, the thieno[2,3-c]pyridine moiety itself can be part of a larger, catalytically active molecule. For example, derivatives of thieno[2,3-c]pyridine could be designed as organocatalysts, where the heterocyclic framework plays a direct role in the catalytic cycle. The sulfonyl chloride group provides a convenient point of attachment for catalytically active functional groups or for immobilizing the catalyst on a solid support. While specific examples are currently limited in the scientific literature, the versatility of the thieno[2,3-c]pyridine scaffold and the reactivity of the sulfonyl chloride group suggest a promising future for its use in the design of novel reagents and catalysts.

Advanced Analytical Methodologies for Reaction Monitoring and Structural Elucidation in the Context of Thieno 2,3 C Pyridine 4 Sulfonyl Chloride Chemistry

Chromatographic Techniques for Purity Assessment and Isolation of Reaction Products

Chromatographic methods are indispensable for separating complex mixtures, assessing the purity of synthesized compounds, and isolating desired products. In the realm of Thieno[2,3-c]pyridine-4-sulfonyl chloride chemistry, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly crucial.

High-Performance Liquid Chromatography (HPLC) for Reaction Progress Monitoring

HPLC is a cornerstone technique for monitoring the progress of chemical reactions involving thieno[2,3-c]pyridine (B153571) derivatives. nih.gov By periodically analyzing aliquots of the reaction mixture, chemists can track the consumption of starting materials, the formation of intermediates, and the appearance of the final product. This real-time data allows for the optimization of reaction conditions such as temperature, time, and catalyst loading.

For instance, in the synthesis of novel thieno[2,3-c]pyridine derivatives, reversed-phase HPLC is commonly employed. mdpi.com A typical setup might involve a C18 column with a gradient elution system, often using a mixture of acetonitrile (B52724) and water with a formic acid modifier to ensure good peak shape and resolution. nih.gov The progress of the reaction can be visualized by plotting the peak areas of reactants and products as a function of time, providing valuable kinetic information.

Table 1: Illustrative HPLC Parameters for Monitoring a Thieno[2,3-c]pyridine Derivatization

ParameterValue
Column C18, 2.1 x 50 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% to 95% B over 10 minutes
Flow Rate 0.5 mL/min
Detection UV at 254 nm
Injection Volume 5 µL

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Reaction Profiles

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds. In the context of reactions involving sulfonyl chlorides, GC-MS can be employed to identify volatile byproducts that might otherwise go undetected. core.ac.uk

For example, during the synthesis of this compound or its subsequent reactions, side reactions could lead to the formation of low molecular weight, volatile impurities. GC-MS analysis of the reaction headspace or a derivatized sample can provide a detailed profile of these byproducts. core.ac.uknih.gov The mass spectrometer fragments the eluted compounds, producing a unique mass spectrum that acts as a "fingerprint" for identification by comparison with spectral libraries. This information is critical for understanding reaction mechanisms and improving reaction selectivity. core.ac.uk

Advanced Spectroscopic Methods for Mechanistic Elucidation and Complex Structure Determination

While chromatographic techniques are excellent for separation and quantification, spectroscopic methods provide detailed information about molecular structure and functional groups. Advanced spectroscopic techniques are vital for elucidating reaction mechanisms and confirming the structures of complex thieno[2,3-c]pyridine derivatives.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity and Dynamics (Beyond routine identification)

While one-dimensional (1D) NMR (¹H and ¹³C) is routinely used for basic structural confirmation, multi-dimensional (2D) NMR techniques are essential for unambiguously determining the complex structures of novel thieno[2,3-c]pyridine derivatives. mdpi.comnih.gov Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) reveal through-bond correlations between protons and carbons, allowing for the complete assembly of the molecular skeleton. researchgate.net

For more complex structural problems, such as determining the conformation of flexible molecules or the precise connectivity in densely functionalized systems, advanced NMR experiments are employed. nih.govnih.gov For instance, NOESY (Nuclear Overhauser Effect Spectroscopy) can provide through-space correlations between protons, offering insights into the three-dimensional structure and stereochemistry of the molecule. nih.gov This level of detail is crucial for understanding the structure-activity relationships of biologically active thieno[2,3-c]pyridine compounds.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of the elemental composition of a molecule with high confidence. mdpi.com This is a critical step in the characterization of newly synthesized compounds. For this compound and its derivatives, HRMS can confirm the molecular formula and, by extension, the success of a synthetic transformation.

Furthermore, tandem mass spectrometry (MS/MS) experiments performed on an HRMS instrument can provide detailed information about the fragmentation pathways of these molecules. researchgate.netnih.gov By inducing fragmentation of a selected ion and analyzing the masses of the resulting fragment ions, it is possible to deduce the connectivity of the molecule and identify characteristic neutral losses. For sulfonyl chloride-containing compounds, characteristic losses of SO₂ (64 Da) can often be observed. researchgate.netresearchgate.net The fragmentation patterns can help to distinguish between isomers and provide evidence for the proposed structure. nih.gov

Table 2: Representative HRMS Fragmentation Data for a Hypothetical Thieno[2,3-c]pyridine Derivative

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral Loss
350.0821286.0615SO₂
350.0821250.0855C₄H₅NO
286.0615258.0664CO

Infrared (IR) Spectroscopy for Monitoring Functional Group Transformations in situ

Infrared (IR) spectroscopy is a valuable tool for identifying functional groups within a molecule. acdlabs.com The sulfonyl chloride group (SO₂Cl) has strong, characteristic absorption bands in the IR spectrum, typically in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹. acdlabs.com

The real power of IR spectroscopy in reaction analysis comes from its application in situ, using technologies like ReactIR. mt.comyoutube.com By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, it is possible to collect IR spectra of the reaction mixture in real-time. mt.comirdg.org This allows for the continuous monitoring of the disappearance of reactant functional groups and the appearance of product functional groups. For example, in a reaction where this compound is converted to a sulfonamide, one could monitor the disappearance of the S-Cl stretch and the appearance of the N-H and S=O stretches of the sulfonamide. ionike.com This provides a continuous reaction profile, identifying the onset, endpoint, and any intermediate species, which is invaluable for understanding reaction kinetics and mechanisms. youtube.com

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis of Complex Derivatives

X-ray crystallography stands as an unparalleled technique for the unambiguous determination of three-dimensional molecular structures, providing precise information on bond lengths, bond angles, and torsional angles. In the realm of thieno[2,3-c]pyridine chemistry, this methodology is instrumental in establishing the absolute stereochemistry of chiral centers and elucidating the preferred conformations of complex derivatives, which are critical parameters influencing their biological activity and interaction with molecular targets.

The derivatization of the thieno[2,3-c]pyridine scaffold, particularly from its sulfonyl chloride precursor, can lead to the formation of intricate molecules with multiple stereocenters and flexible moieties. Understanding the spatial arrangement of these derivatives is paramount for structure-activity relationship (SAR) studies and rational drug design.

A pivotal example of the application of X-ray crystallography in this context is the structural elucidation of ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate. nih.gov The single-crystal X-ray diffraction analysis of this compound provided definitive proof of its molecular geometry and packing in the solid state.

The study revealed that the tetrahydropyridine (B1245486) ring, a common feature in many biologically active thieno[2,3-c]pyridine derivatives, does not adopt a planar conformation. Instead, it assumes an envelope conformation, with the nitrogen atom (N6) positioned at the flap. nih.gov This conformational preference is a crucial piece of information for understanding how such molecules may orient themselves within a receptor binding pocket.

Furthermore, the analysis detailed the relative orientation of the substituents on the heterocyclic core. The phenyl ring of the benzyl (B1604629) group at the 6-position was found to be oriented at a dihedral angle of 81.06 (10)° with respect to the thiophene (B33073) ring. nih.gov This specific rotational conformation is stabilized by a network of intra- and intermolecular interactions.

A significant intramolecular N—H···O hydrogen bond was identified between the amino group at the 2-position and the carbonyl oxygen of the ethyl carboxylate group at the 3-position, leading to the formation of a stable six-membered ring. nih.gov In the crystal lattice, molecules are linked by intermolecular N—H···O hydrogen bonds, forming infinite chains along the b-axis. nih.gov This detailed understanding of the hydrogen bonding network is vital for predicting the solubility and crystal packing of these compounds.

The crystallographic data obtained from this study provides a benchmark for computational modeling and further derivatization of the thieno[2,3-c]pyridine scaffold. The precise atomic coordinates and conformational details allow for the validation of molecular mechanics force fields and serve as a robust starting point for in silico studies such as molecular docking.

Crystallographic Data for a Thieno[2,3-c]pyridine Derivative

The following table summarizes the key crystallographic data for ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate. nih.gov

ParameterValue
Chemical FormulaC₁₇H₂₀N₂O₂S
Molecular Weight316.41 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.197 (3)
b (Å)9.936 (3)
c (Å)13.775 (4)
β (°)103.430 (4)
Volume (ų)1623.8 (8)
Z4
Temperature (K)293
RadiationMo Kα
R-factor0.042

This detailed structural information is invaluable for the continued development of novel therapeutic agents based on the thieno[2,3-c]pyridine framework, ensuring that the spatial aspects of molecular design are grounded in empirical data.

Future Research Directions and Unexplored Avenues in Thieno 2,3 C Pyridine 4 Sulfonyl Chloride Chemistry

Development of Novel and More Efficient Synthetic Routes

Current synthetic strategies for the thieno[2,3-c]pyridine (B153571) core often involve multi-step processes. nih.gov A recently developed metal-free, three-step synthesis starting from 2-acetylthiophene (B1664040) offers a more environmentally friendly and cost-effective approach to the core structure. nih.govresearchgate.net This method proceeds through a one-pot triazolation, a modified Pomeranz-Fritsch reaction, and an acid-mediated denitrogenative transformation. nih.govresearchgate.net However, the efficient and regioselective synthesis of Thieno[2,3-c]pyridine-4-sulfonyl chloride itself remains an area ripe for investigation.

Future research should focus on:

Direct Chlorosulfonylation: Investigating the direct chlorosulfonylation of the parent thieno[2,3-c]pyridine. This would involve exploring various chlorosulfonating agents and reaction conditions to achieve high regioselectivity at the 4-position.

Sulfonation followed by Chlorination: A two-step approach involving the initial sulfonation of the thieno[2,3-c]pyridine ring to produce the corresponding sulfonic acid, followed by conversion to the sulfonyl chloride using reagents like thionyl chloride or oxalyl chloride.

De Novo Synthesis: Developing synthetic routes that construct the thieno[2,3-c]pyridine ring with the sulfonyl chloride or a precursor group already in place at the 4-position. This could potentially involve novel cyclization strategies.

A comparative analysis of potential synthetic strategies is presented in Table 1.

Synthetic Strategy Potential Advantages Potential Challenges Key Research Focus
Direct ChlorosulfonylationAtom economy, fewer stepsLack of regioselectivity, harsh reaction conditionsScreening of sulfonating agents, optimization of reaction parameters
Sulfonation-ChlorinationPotentially higher regioselectivityAdditional synthetic stepsEfficient sulfonation and subsequent chlorination methods
De Novo SynthesisHigh control over substitution patternComplex starting materials, multi-step synthesisDesign of novel cyclization precursors and reactions

Table 1: Comparison of Potential Synthetic Routes to this compound

Investigation of Expanded Reactivity Profiles and Catalytic Applications

The sulfonyl chloride functional group is a well-established reactive handle for the introduction of a wide array of functionalities. The reactivity of this compound is expected to be dominated by nucleophilic substitution at the sulfur atom.

Future research in this area should explore:

Reactions with Nucleophiles: A systematic study of its reactions with a diverse range of nucleophiles, including amines, alcohols, phenols, and thiols, to generate libraries of novel sulfonamides, sulfonates, and thioesters. These derivatives could be screened for various biological activities.

Transition-Metal Catalyzed Cross-Coupling Reactions: Investigating the use of this compound in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, to form C-C bonds and access more complex molecular architectures.

Catalytic Applications: Exploring the potential of metal complexes of thieno[2,3-c]pyridine derivatives as catalysts in organic transformations. The sulfur and nitrogen atoms in the ring system could act as coordination sites for metal ions, leading to novel catalytic activities.

The potential reactivity of the sulfonyl chloride group is summarized in Table 2.

Reaction Type Nucleophile/Reagent Product Class Potential Applications
Nucleophilic SubstitutionAmines, Alcohols, ThiolsSulfonamides, Sulfonates, ThioestersMedicinal chemistry, material science
Suzuki CouplingBoronic acidsAryl-substituted thienopyridinesOrganic electronics, medicinal chemistry
Stille CouplingOrganostannanesSubstituted thienopyridinesComplex molecule synthesis
Heck CouplingAlkenesAlkenyl-substituted thienopyridinesPolymer and materials chemistry

Table 2: Potential Reactivity of this compound

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of batch synthetic procedures to continuous flow and automated platforms offers numerous advantages, including improved safety, scalability, and reproducibility. The synthesis of thieno[2,3-c]pyridine derivatives, including the target sulfonyl chloride, is amenable to such modern synthetic technologies.

Future research should focus on:

Flow Synthesis of the Thieno[2,3-c]pyridine Core: Adapting the existing multi-step syntheses of the thieno[2,3-c]pyridine scaffold to a continuous flow process. This would involve the development of packed-bed reactors and in-line purification techniques.

Automated Synthesis of Derivative Libraries: Utilizing automated synthesis platforms to rapidly generate libraries of thieno[2,3-c]pyridine-4-sulfonamides and other derivatives for high-throughput screening. This would accelerate the discovery of new compounds with desired properties.

Advanced Computational Studies for Rational Design and Prediction

Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules and for predicting their properties. In silico studies of thieno[2,3-c]pyridine derivatives have already been employed to investigate their potential as anticancer agents. nih.gov

Future computational research should include:

DFT Studies: Employing Density Functional Theory (DFT) calculations to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. This can provide insights into its reactivity and guide the design of new reactions.

Molecular Docking: Using molecular docking simulations to predict the binding modes of thieno[2,3-c]pyridine-4-sulfonamide derivatives with various biological targets, such as kinases and other enzymes. This can aid in the rational design of new therapeutic agents.

ADME/Tox Prediction: In silico prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of new derivatives to prioritize compounds with favorable pharmacokinetic profiles for synthesis and experimental testing.

Exploration of Emerging Non-Biological Applications in Niche Chemical Fields

While much of the focus on thienopyridine derivatives has been in the realm of medicinal chemistry, their unique electronic and photophysical properties suggest potential applications in materials science. nih.govresearchgate.net Pyridine-based compounds are known to be useful as electron-transporting materials in organic light-emitting diodes (OLEDs) and perovskite solar cells. rsc.org

Future exploration in this area should target:

Organic Electronics: Synthesizing and characterizing novel thieno[2,3-c]pyridine derivatives for use as organic semiconductors, emitters, or host materials in OLEDs. The sulfonyl group can be used to tune the electronic properties of the molecule.

Dye-Sensitized Solar Cells (DSSCs): Designing and evaluating thieno[2,3-c]pyridine-based dyes for use in DSSCs. The thienopyridine core can act as a π-conjugated bridge between a donor and an acceptor group.

Chemical Sensors: Developing fluorescent or colorimetric sensors based on the thieno[2,3-c]pyridine scaffold for the detection of metal ions or other analytes. The sulfonyl chloride group can be functionalized with specific recognition moieties.

Q & A

Q. What are the standard synthetic protocols for preparing thieno[2,3-c]pyridine-4-sulfonyl chloride?

this compound is typically synthesized via sulfonylation of the parent heterocycle. A common approach involves reacting thieno[2,3-c]pyridine derivatives with chlorosulfonic acid or sulfuryl chloride under controlled conditions. For example, analogous sulfonyl chlorides (e.g., 5-(2-pyridyl)thiophene-2-sulfonyl chloride) are prepared using thiophene precursors and sulfonating agents like SOCl₂ or POCl₃ in anhydrous solvents such as dichloromethane . Characterization relies on NMR (¹H/¹³C), mass spectrometry (MS), and elemental analysis to confirm purity and structure .

Q. What safety precautions are critical when handling this compound?

Due to its reactive sulfonyl chloride group, the compound requires stringent safety measures:

  • Personal Protective Equipment (PPE): Nitrile gloves, flame-retardant lab coats, and safety goggles to prevent skin/eye contact. Gloves must comply with EN 374 standards for chemical resistance .
  • Ventilation: Use fume hoods to avoid inhalation of vapors. Respiratory protection (e.g., N95 masks) is mandatory in high-exposure scenarios .
  • Storage: Keep at +4°C in airtight, labeled containers away from moisture and bases to prevent hydrolysis .

Q. How is this compound characterized spectroscopically?

Key techniques include:

  • ¹H NMR: Peaks for aromatic protons in the thienopyridine core (δ 7.5–8.5 ppm) and sulfonyl chloride group (distinct deshielding effects).
  • MS (ESI or EI): Molecular ion peak [M+H]⁺ at m/z ~217.6 (C₇H₄ClNO₂S₂) and fragment ions corresponding to sulfonyl group loss .
  • FT-IR: Strong S=O stretches near 1360 cm⁻¹ and 1180 cm⁻¹ .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound?

Yield optimization strategies include:

  • Temperature Control: Reflux conditions (e.g., 80–100°C) enhance reaction kinetics but must avoid decomposition. For example, thieno[2,3-d]pyrimidine derivatives achieved higher yields under reflux with POCl₃ .
  • Catalyst Use: Pyridine or triethylamine as acid scavengers improves sulfonylation efficiency .
  • Solvent Selection: Anhydrous solvents (e.g., DCM, THF) minimize side reactions like hydrolysis .

Q. How do structural modifications of this compound influence its reactivity in cross-coupling reactions?

The sulfonyl chloride group is highly electrophilic, enabling nucleophilic substitutions (e.g., with amines or alcohols). Substituents on the pyridine or thiophene rings alter electronic effects:

  • Electron-withdrawing groups (e.g., -CF₃) increase sulfonyl chloride reactivity, facilitating faster amidation .
  • Steric hindrance from bulky substituents (e.g., aryl groups) may reduce reaction rates, requiring polar aprotic solvents (e.g., DMF) to enhance solubility .

Q. What methodologies resolve contradictions in biological activity data for thieno[2,3-c]pyridine derivatives?

Discrepancies in antimicrobial or antitumor activity often arise from assay variability or impurity interference. To address this:

  • Comparative Assays: Use standardized protocols (e.g., MIC for antimicrobial activity) across derivatives .
  • Purity Validation: Ensure ≥95% purity via HPLC and confirm absence of residual solvents (e.g., DMF) using ¹H NMR .
  • Computational Modeling: Perform docking studies to correlate substituent effects with bioactivity trends (e.g., thieno[2,3-d]pyrimidines showed enhanced binding to DHFR in anti-proliferative assays) .

Methodological Challenges and Solutions

Q. How can researchers troubleshoot low yields in sulfonylation reactions?

Common issues and solutions:

  • Moisture Contamination: Use molecular sieves or anhydrous solvents to prevent hydrolysis of the sulfonyl chloride .
  • Incomplete Reaction: Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and extend reaction time if needed .
  • Side Products: Purify via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) .

Q. What advanced techniques validate the regioselectivity of sulfonylation in thieno[2,3-c]pyridine systems?

  • X-ray Crystallography: Resolves positional ambiguity of the sulfonyl group (e.g., 4-sulfonyl vs. 2-sulfonyl isomers) .
  • NOESY NMR: Detects spatial proximity between sulfonyl chloride and adjacent protons to confirm regiochemistry .

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